![molecular formula C16H10N4O3S2 B2971358 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 681166-94-9](/img/structure/B2971358.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, involves the use of in silico ADMET prediction and the combination of piperazine and various 1,2,3 triazoles . Another example is the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, which involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by a fused (bi)heterocycle, which is an electron deficient system with high oxidative stability and a rigid planar structure .Chemical Reactions Analysis
Benzo[d]thiazole derivatives have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They have also been used as corrosion inhibitors on mild steel in a hydrochloric acid medium .Physical And Chemical Properties Analysis
Benzo[d]thiazole derivatives are known for their high oxidative stability and rigid planar structure, which enables efficient intermolecular π–π overlap .Scientific Research Applications
Antitumor Activity
Thiazolide compounds and their derivatives have been studied for their potential antitumor activities. For instance, the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents have been explored, demonstrating the capability of these compounds to exhibit selective cytotoxicity against tumorigenic cell lines. The structural modifications in these derivatives, such as the introduction of certain functional groups, have been found to significantly influence their biological activity, offering insights into the development of new therapeutics for cancer treatment (Yoshida et al., 2005).
Anti-Infective Properties
Thiazolides, including nitazoxanide and its derivatives, have been identified as a novel class of anti-infective drugs effective against a broad spectrum of pathogens such as viruses, bacteria, intracellular and extracellular protozoan parasites, and even proliferating mammalian cells. These compounds exhibit their activity through various mechanisms, including the inhibition of enzymes critical for the survival of pathogens and inducing apoptosis in mammalian cells. The versatility of thiazolides underscores their potential in addressing multiple infectious diseases and conditions associated with cell proliferation (Hemphill et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S2/c1-19-12-5-3-10(20(22)23)7-14(12)25-16(19)18-15(21)9-2-4-11-13(6-9)24-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFVIGNRZTZZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


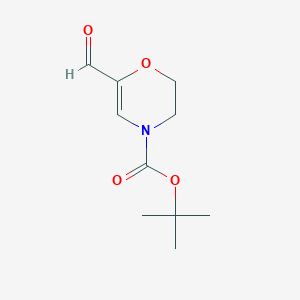
![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)
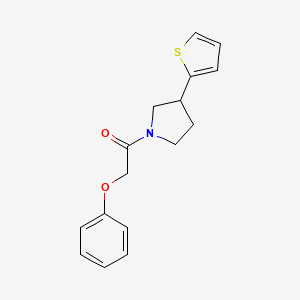
![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
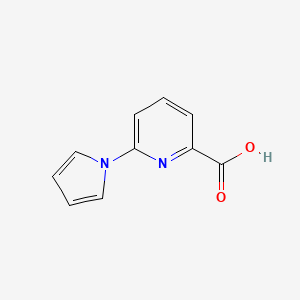
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
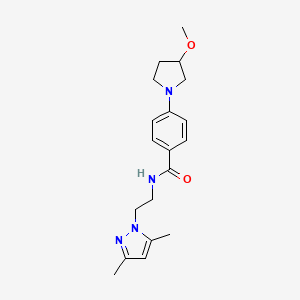
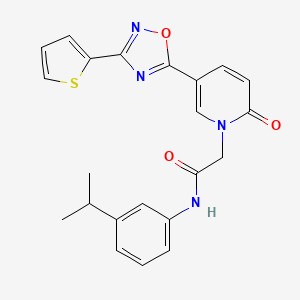
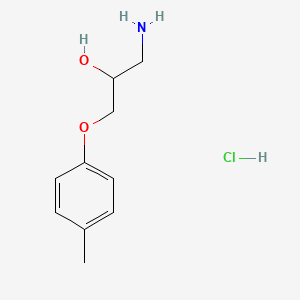

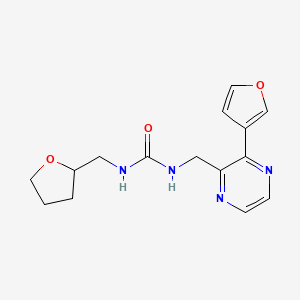
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)